2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate
Description
2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthofuran core, a morpholine ring, and an acetate group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
[2-methyl-3-(3-morpholin-4-ylpropylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-21(23(27)24-8-5-9-25-10-12-28-13-11-25)19-14-20(30-16(2)26)17-6-3-4-7-18(17)22(19)29-15/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUKCILMEFDYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate typically involves multiple steps, including the formation of the naphthofuran core, the introduction of the morpholine ring, and the final acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other naphthofuran derivatives and morpholine-containing molecules. Compared to these, 2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a naphtho-furan backbone with a morpholine substituent, which may contribute to its biological activity. The presence of the morpholine group is significant as it often enhances solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.48 - 47.02 | Induction of apoptosis and VEGFR-2 inhibition |
| NCI-H23 (Lung Cancer) | 0.49 - 68.9 | Induction of apoptosis and cell cycle arrest |
These findings suggest that the compound may exert its effects through the induction of apoptosis and inhibition of angiogenesis via VEGFR-2 pathways, which are critical in tumor growth and metastasis .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells, as evidenced by increased Annexin V staining in treated cells compared to controls.
- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2 with IC50 values ranging from 45.4 to 132.5 nM, indicating its potential to disrupt angiogenesis .
- Cell Cycle Arrest : It also affects cell cycle progression, leading to growth inhibition in cancer cells.
Case Studies
A notable study evaluated the efficacy of several benzofuran derivatives, including those similar to our compound, against lung cancer cell lines. The results indicated significant antiproliferative activity, particularly for compounds with morpholine substitutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
